N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide: is a heterocyclic compound that combines the structural features of benzothiadiazole and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:
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Formation of the Benzothiadiazole Moiety
- Starting from commercially available 2-aminobenzenethiol, the benzothiadiazole ring is formed through a cyclization reaction with nitrous acid.
- The reaction is carried out under acidic conditions, often using hydrochloric acid, at low temperatures to ensure the formation of the desired benzothiadiazole ring.
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Synthesis of the Pyrimidine Ring
- The pyrimidine ring is synthesized separately, often starting from acetylacetone and guanidine.
- The reaction is typically conducted in the presence of a base such as sodium ethoxide, under reflux conditions.
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Coupling of Benzothiadiazole and Pyrimidine Rings
- The final step involves coupling the benzothiadiazole and pyrimidine rings through an amide bond formation.
- This is achieved by reacting the benzothiadiazole derivative with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction
- Reduction reactions can target the nitro groups or the carbonyl group in the carboxamide moiety.
- Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
- Common reagents include alkyl halides and aryl halides under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
Chemistry
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electron-accepting properties.
Photovoltaic Materials: It serves as a building block for the synthesis of materials used in dye-sensitized solar cells.
Biology and Medicine
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Cancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting specific enzymes involved in cancer cell proliferation.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Sensors: Employed in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Electron Transfer: In organic electronics, it facilitates electron transfer processes due to its electron-accepting nature.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog without the pyrimidine ring, used in similar applications but with different electronic properties.
5,6-Dimethylpyrimidine-4-carboxamide: Lacks the benzothiadiazole moiety, used in medicinal chemistry for different targets.
Uniqueness
Enhanced Electronic Properties: The combination of benzothiadiazole and pyrimidine rings provides unique electronic properties, making it more effective in organic electronics.
Broader Biological Activity: The compound’s structure allows it to interact with a wider range of biological targets, enhancing its potential as a therapeutic agent.
This detailed overview should provide a comprehensive understanding of N-(2,1,3-Benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-7-8(2)14-6-15-11(7)13(19)16-9-4-3-5-10-12(9)18-20-17-10/h3-6H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECANEBQHZDCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC3=NSN=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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